molecular formula C15H11ClN2O2S2 B2791546 2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone CAS No. 338398-52-0

2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone

Cat. No.: B2791546
CAS No.: 338398-52-0
M. Wt: 350.84
InChI Key: IDMCNDQECGQGCB-UHFFFAOYSA-N
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Description

2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is a chemical compound with the molecular formula C15H11ClN2O2S2 and a molecular weight of 350.84.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of 2-chlorobenzyl chloride with 4-phenyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or further oxidized products.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-1,2,3-thiadiazole-5-thiol
  • 2-Chlorobenzyl chloride
  • 4-Phenyl-1,2,3-thiadiazol-5-yl sulfide

Uniqueness

2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfone group enhances its stability and reactivity, while the thiadiazole ring contributes to its biological activity .

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfonyl]-4-phenylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S2/c16-13-9-5-4-8-12(13)10-22(19,20)15-14(17-18-21-15)11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMCNDQECGQGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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